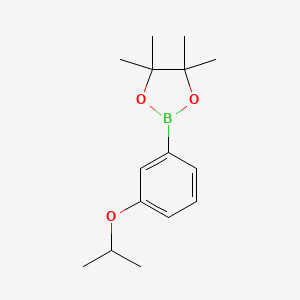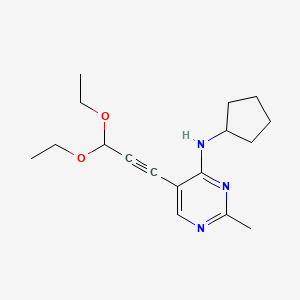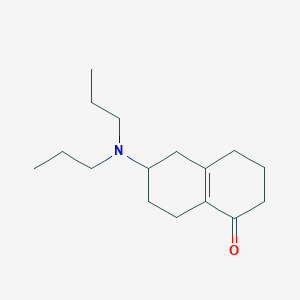
6-(dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is an organic compound belonging to the class of hexahydronaphthalenes This compound is characterized by a hexahydronaphthalene core with a dipropylamino group attached to the sixth carbon and a ketone functional group at the first carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one typically involves the following steps:
-
Starting Material Preparation: : The synthesis begins with the preparation of the hexahydronaphthalene core. This can be achieved through hydrogenation of naphthalene under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
-
Introduction of the Dipropylamino Group: : The next step involves the introduction of the dipropylamino group. This can be done through a nucleophilic substitution reaction where a suitable leaving group on the hexahydronaphthalene core is replaced by the dipropylamino group. Common reagents for this step include dipropylamine and a base such as sodium hydride (NaH).
-
Formation of the Ketone: : The final step is the oxidation of the corresponding alcohol to form the ketone. This can be achieved using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
-
Bulk Hydrogenation: : Large-scale hydrogenation of naphthalene using continuous flow reactors and supported catalysts.
-
Automated Substitution Reactions:
-
Oxidation Processes: : Industrial oxidizers and continuous flow systems for efficient conversion of alcohols to ketones.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ketone group, to form carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction of the ketone group can yield the corresponding alcohol.
-
Substitution: : The dipropylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted hexahydronaphthalenes depending on the nucleophile used.
科学研究应用
6-(Dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The dipropylamino group can interact with various receptors or enzymes, potentially modulating their activity. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.
相似化合物的比较
Similar Compounds
- 6-(Diethylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- 6-(Dimethylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one
- 6-(Dipropylamino)-tetralin
Uniqueness
6-(Dipropylamino)-3,4,5,6,7,8-hexahydronaphthalen-1(2H)-one is unique due to its specific substitution pattern and the presence of both the dipropylamino group and the ketone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
256474-06-3 |
|---|---|
分子式 |
C16H27NO |
分子量 |
249.39 g/mol |
IUPAC 名称 |
6-(dipropylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C16H27NO/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18/h14H,3-12H2,1-2H3 |
InChI 键 |
JTYVLKBMXTUORS-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)C1CCC2=C(C1)CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






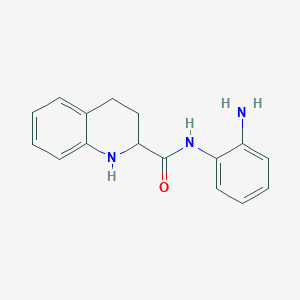
![4-(3,5-Dihydroxyphenyl)-5,11,19-tris(4-hydroxyphenyl)-6-oxapentacyclo[10.7.0.02,10.03,7.013,18]nonadeca-2(10),3(7),8,13(18),14,16-hexaene-9,15,17-triol](/img/structure/B12093399.png)

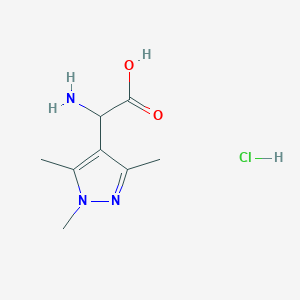
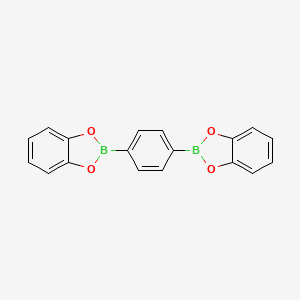
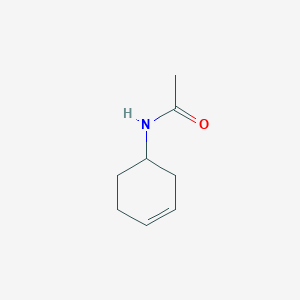
![1H-Pyrazolo[3,4-d]pyrimidine, 4-chloro-3-fluoro-](/img/structure/B12093441.png)
